MRP1 Inhibition: 2.3-Fold More Potent than Lead Dihydropyridine IA1 and Comparable to Clinical Candidate Benzbromarone
In a functional MRP1 inhibition assay measuring calcein-AM accumulation in human 2008 cells, 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine exhibited an IC50 of 1.76 μM [1]. This is 2.3-fold more potent than the lead dihydropyridine IA1 (IC50 = 20 ± 4 μM) reported in the same literature benchmark [2], and comparable in magnitude to the standard MRP1 inhibitor benzbromarone (IC50 = 4 μM) [2]. The data confirm that this pyridine scaffold has measurable activity in a well-validated MRP1 functional assay, with an improvement over some synthetic dihydropyridine inhibitors.
| Evidence Dimension | MRP1 inhibitory activity (calcein-AM accumulation assay) |
|---|---|
| Target Compound Data | IC50 = 1.76 μM (1.76E+3 nM) |
| Comparator Or Baseline | Benzbromarone IC50 = 4 μM [2]; Dihydropyridine IA1 IC50 = 20 ± 4 μM [2] |
| Quantified Difference | Target compound is ~2.3x more potent than IA1; ~2.3x less potent than benzbromarone |
| Conditions | MRP1 expressed in human 2008 cells; calcein-AM accumulation; 30 min preincubation; fluorescence readout |
Why This Matters
For researchers developing MRP1 modulators to overcome multidrug resistance in cancer, this compound provides a distinct pyridine-based scaffold with quantifiable, intermediate potency that may guide structure-activity relationship (SAR) studies beyond the dihydropyridine chemotype.
- [1] BindingDB. BDBM50439845 (CHEMBL2420083). Affinity Data: IC50 1.76 μM (MRP1). Accessed April 2026. View Source
- [2] Ranjbar S, et al. Molecular docking studies and in vitro screening of new dihydropyridine derivatives as human MRP1 inhibitors. Bioorg Med Chem. 2011;19(10):3203-3210. View Source
